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Compound of Interest

Compound Name: Benzamide, 4-bromo-3-ethyl-

Cat. No.: B15092796

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 4-bromo-3-ethyl- is a synthetic organic compound that serves as a valuable
research intermediate. Its disubstituted aromatic ring, featuring both a bromine atom and an
ethyl group, provides two distinct points for further chemical modification. The bromine atom is
particularly amenable to palladium-catalyzed cross-coupling reactions, while the benzamide
functional group can be involved in various chemical transformations or act as a
pharmacophore in biologically active molecules. These characteristics make it a versatile
building block for the synthesis of more complex molecules, particularly in the fields of
medicinal chemistry and materials science. This document provides an overview of its
synthesis, key applications, and detailed experimental protocols.

Physicochemical Properties

While specific experimental data for Benzamide, 4-bromo-3-ethyl- is not readily available in
the public domain, its properties can be estimated based on structurally similar compounds.
The following table summarizes the predicted and observed properties of related benzamide
derivatives.
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3-Bromo-4-ethyl-

4-Bromo-N- . -
Property . benzamide 4-Bromobenzamide
ethylbenzamide
(Isomer)
Molecular Formula CoH10BrNO CoH10BrNO C7HeBrNO
Molecular Weight 228.09 g/mol 228.09 g/mol 200.03 g/mol [1]
Predicted: White to Predicted: White to
Appearance ) ) ] ) Powder[1]
off-white solid off-white solid
Melting Point Not available Not available 190-193 °CJ[1]
- ) 340.4 °C at 760 _ _
Boiling Point Not available Not available
mmHg[2]
Predicted: Soluble in
organic solvents like ) )
- Predicted: Soluble in _
Solubility ethanol, DMSO, and ) Not available
_ organic solvents.
DMF; sparingly
soluble in water.
CAS Number 41882-25-1[2] 1369785-21-6[3] 698-67-9[1]
Synthesis

A plausible synthetic route to Benzamide, 4-bromo-3-ethyl- involves a two-step process

starting from the corresponding benzoic acid derivative. The overall workflow is depicted below.

(4—Bromo—3—ethylbenzoic acid)M»(4—Bromo—3—ethylbenzoyl chIoride)M»(Benzamide, 4—brom0—3—ethyl—)

Click to download full resolution via product page

Caption: Synthetic workflow for Benzamide, 4-bromo-3-ethyl-.

Experimental Protocol: Synthesis of 4-Bromo-3-
ethylbenzoyl chloride
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This protocol describes the conversion of 4-bromo-3-ethylbenzoic acid to its corresponding acid
chloride.

Materials:

4-Bromo-3-ethylbenzoic acid

o Thionyl chloride (SOCIz) or Oxalyl chloride ((COCI)2)
e Anhydrous Dichloromethane (DCM) or Toluene

e Dimethylformamide (DMF) (catalytic amount)

e Rotary evaporator

e Schlenk line or nitrogen/argon inlet

e Magnetic stirrer and heating mantle

Procedure:

e To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-3-
ethylbenzoic acid (1.0 eq).

e Suspend the acid in anhydrous DCM or toluene.
e Add a catalytic amount of DMF (1-2 drops).

o Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at
room temperature with stirring.

» Heat the reaction mixture to reflux and monitor the reaction progress by TLC or until gas
evolution ceases.

e Once the reaction is complete, allow the mixture to cool to room temperature.

» Remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting
crude 4-bromo-3-ethylbenzoyl chloride can be used in the next step without further
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purification.

Experimental Protocol: Synthesis of Benzamide, 4-
bromo-3-ethyl-

This protocol outlines the amination of the synthesized benzoyl chloride.

Materials:

4-Bromo-3-ethylbenzoyl chloride

Ammonia solution (e.g., 28% in water) or ammonia gas
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Separatory funnel

Procedure:

Dissolve the crude 4-bromo-3-ethylbenzoyl chloride in anhydrous THF or DCM in a round-
bottom flask under an inert atmosphere.

Cool the solution to 0 °C using an ice bath.

Slowly add an excess of concentrated ammonia solution with vigorous stirring. Alternatively,
bubble ammonia gas through the solution.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Monitor the reaction by TLC until the starting material is consumed.
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e Quench the reaction by adding water.

» Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl
acetate or DCM).

e Wash the combined organic layers with saturated sodium bicarbonate solution and then with
brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 Filter and concentrate the solvent in vacuo to yield the crude product.

o Purify the crude Benzamide, 4-bromo-3-ethyl- by recrystallization or column
chromatography.

Applications as a Research Intermediate

The primary application of Benzamide, 4-bromo-3-ethyl- is as a versatile intermediate in the
synthesis of more complex molecules. The presence of the bromo substituent allows for a
variety of cross-coupling reactions, while the benzamide moiety can be a key structural feature
for biological activity or can be further modified.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes Benzamide, 4-bromo-3-ethyl- an excellent
substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new
carbon-carbon bond by coupling with a boronic acid or boronate ester, enabling the synthesis
of biaryl compounds.
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Reactants

(Benzamide, 4-bromo-3-ethyl-

+
Aryl Boronic Acid
(R-B(OH)z2)
+
Conditions

Pd Catalyst [Coupled Product]

(e.g., Pd(PPhs)a)

Base
(e.g., K2COs3, Cs2C03)
Solvent
(e.g., Toluene, Dioxane/H20)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling with Benzamide, 4-bromo-3-ethyl-.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

Benzamide, 4-bromo-3-ethyl-
Arylboronic acid (1.1-1.5 eq)
Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)CI2) (1-5 mol%)

Base (e.g., K2COs, NazCOs, Cs2C03) (2-3 eq)
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e Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
e Schlenk tube or round-bottom flask

e Magnetic stirrer and heating mantle

Procedure:

To a Schlenk tube, add Benzamide, 4-bromo-3-ethyl- (1.0 eq), the arylboronic acid (1.2
eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
Add the degassed solvent to the reaction mixture.

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting
material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Intermediate in the Synthesis of Bioactive Molecules

Substituted benzamides are a common scaffold in medicinal chemistry and have been
investigated for a wide range of biological activities. Benzamide derivatives have shown
potential as:

» PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted
cancer therapies. The benzamide moiety can mimic the nicotinamide portion of the NAD+
substrate, which is crucial for PARP activity.[2][4][5][6][7]
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» Kinase Inhibitors: Various kinase inhibitors used in cancer therapy incorporate a substituted
benzamide structure.[8][9]

o Other CNS-active agents: Substituted benzamides have been used in the development of
antipsychotic and antidepressant medications.[10]

The 4-bromo-3-ethyl substitution pattern of this intermediate allows for the exploration of
structure-activity relationships (SAR) by introducing diverse functionalities at the 4-position via
cross-coupling reactions, while the 3-ethyl group can provide steric bulk or favorable
hydrophobic interactions within a biological target.

[Benzamide, 4-bromo-3-ethyl-]

'

Suzuki Coupling
(or other cross-coupling)

[Library of Analogues]

Biological Screening
(e.g., PARP, Kinase assays)

'

Lead Compound Identification

Click to download full resolution via product page

Caption: Application of Benzamide, 4-bromo-3-ethyl- in drug discovery.

Conclusion
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Benzamide, 4-bromo-3-ethyl-, while not a commonly cataloged chemical, represents a
potentially valuable and versatile research intermediate. Its synthesis is achievable through
standard organic transformations. The presence of both a modifiable bromine atom and a
benzamide core makes it a useful building block for creating diverse molecular architectures,
particularly for the synthesis of novel therapeutic agents and functional materials. The protocols
and application notes provided herein offer a foundation for researchers to utilize this
compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: "Benzamide, 4-bromo-
3-ethyl-" as a Research Intermediate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15092796#benzamide-4-bromo-3-ethyl-as-a-
research-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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